molecular formula C7H10N4O2 B3380035 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 1803611-98-4

3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B3380035
CAS No.: 1803611-98-4
M. Wt: 182.18
InChI Key: JFQNURHEPZHBEY-UHFFFAOYSA-N
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Description

3-Methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid is a bicyclic heterocyclic compound featuring a fused triazole and pyridine core. The molecule includes a methyl group at the 3-position and a carboxylic acid substituent at the 7-position, which significantly influences its physicochemical and biological properties. Key identifiers include:

  • CAS Number: Conflicting reports exist: 1803611-98-4 (Enamine Ltd, 2017) and 1785515-89-0 (BIOFOUNT, 2020) .
  • Molecular Formula: C₇H₆N₄O₂ (consistent across sources).
  • Molecular Weight: Varies between 182.18 and 346.461 , likely due to discrepancies in salt/hydrate forms or reporting errors.

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-11-6-5(9-10-11)4(7(12)13)2-3-8-6/h4,8H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQNURHEPZHBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CCN2)C(=O)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting with a suitable pyridine derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding carboxylic acid derivative.

  • Reduction: : Reducing the triazole ring or other functional groups.

  • Substitution: : Replacing hydrogen atoms or other substituents on the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the most notable applications of this compound is in the field of cancer research. Studies have shown that derivatives of triazolo-pyridine compounds exhibit significant antitumor activity. For instance, a study demonstrated that certain derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties
Research indicates that 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid exhibits antimicrobial properties against a range of pathogens. Its derivatives have been synthesized and tested against bacteria and fungi, showing promising results in inhibiting microbial growth. This makes them potential candidates for developing new antibiotics or antifungal agents .

Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. Research has indicated that it can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agrochemicals

Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Its derivatives have shown effectiveness against various agricultural pests. The mode of action typically involves disrupting the nervous system of insects or inhibiting key metabolic pathways necessary for their survival. This makes it a candidate for developing eco-friendly pesticides that are less harmful to non-target species .

Materials Science

Synthesis of Functional Materials
In materials science, this compound has been utilized in synthesizing functional materials such as polymers and nanocomposites. The incorporation of this compound into polymer matrices can enhance their thermal stability and mechanical properties. Research is ongoing to explore its use in creating advanced materials for electronics and photonics applications .

Case Studies

Study Focus Findings Reference
Antitumor ActivityInduces apoptosis in cancer cell lines; inhibits cell proliferation
Antimicrobial PropertiesEffective against bacteria and fungi; potential for new antibiotics
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential in neurodegenerative treatments
Pesticidal ActivityDisrupts insect nervous systems; effective against agricultural pests
Functional MaterialsEnhances thermal stability and mechanical properties in polymers

Mechanism of Action

The mechanism by which 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Triazolopyridine/Pyrimidine Family

The triazolopyridine scaffold is versatile, with modifications altering bioactivity and solubility. Below is a comparative analysis:

Compound Key Substituents Biological Activity References
3-Methyl-3H...-7-carboxylic acid Methyl (3-position), carboxylic acid (7) Building block for MGL inhibitors; potential in CNS drug discovery
7-Amino-2-aryl-2H-[1,2,3]triazolo[4,5-d]pyrimidines (8-azaadenines) Amino (7), aryl (2) Antiviral activity (>4 µg/mL against herpes viruses)
5-(Ethylthio)-3-(4-methoxybenzyl)-triazolo[4,5-d]pyrimidin-7-one Ethylthio (5), 4-methoxybenzyl (3) Anticancer activity against MCF-7 and A-549 cells
4,6-Dimethyl-1H-triazolo[4,5-d]pyrimidine-5,7-dione (8-azatheophylline) Methyl (4,6), dione (5,7) Substrate for thionation; no direct bioactivity reported
4H,5H,6H,7H-[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid Carboxylic acid (7), different ring fusion No reported bioactivity; structural isomer with distinct ring positioning

Substituent Effects on Activity and Solubility

  • Carboxylic Acid vs.
  • Methyl Group : The 3-methyl group in the target compound may sterically hinder interactions compared to bulkier substituents (e.g., 4-methoxybenzyl in ), affecting receptor binding.

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to methyl- or aryl-substituted analogs (e.g., 8-azaadenines ).
  • Stability : Thione-containing analogs (e.g., 5-(ethylthio) derivatives ) may exhibit lower stability under oxidative conditions compared to the carboxylic acid derivative.

Key Discrepancies and Notes

  • CAS/Molecular Weight Conflicts : The target compound’s CAS and molecular weight discrepancies ( vs. ) require verification via primary sources (e.g., PubChem, SciFinder).
  • Structural Isomerism: The 4,5-b vs. 1,5-a triazole ring fusion (e.g., ) drastically alters molecular geometry and bioactivity, emphasizing the need for precise nomenclature.

Biological Activity

3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a triazole ring fused with a pyridine structure, which is critical for its biological interactions. The presence of the carboxylic acid group enhances its solubility and potential for interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : In vitro studies suggest that the compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, it has been tested against breast cancer and lung cancer cell lines with promising results.
  • CNS Activity : The compound has been evaluated for its psychotropic effects. It exhibits anxiolytic and antidepressant-like activities in animal models, indicating potential as a treatment for anxiety disorders.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, it has been shown to inhibit certain kinases that play a role in tumor growth.
  • Receptor Modulation : It interacts with neurotransmitter receptors in the central nervous system (CNS), which may explain its psychotropic effects. The modulation of serotonin and dopamine receptors has been particularly noted.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cancer Cell Line Study : In vitro tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers .
  • Behavioral Study in Rodents : Behavioral assessments indicated that administration of the compound reduced anxiety-like behaviors in rodent models when subjected to standard tests such as the elevated plus maze .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityAssay TypeResultReference
AntimicrobialMIC TestingEffective against multiple strains
AnticancerCell ViabilityReduced viability in MCF-7 and A549 cells
CNS ActivityBehavioral TestsAnxiolytic effects observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 2
3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid

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